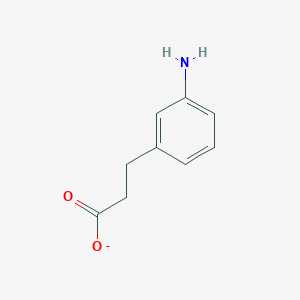

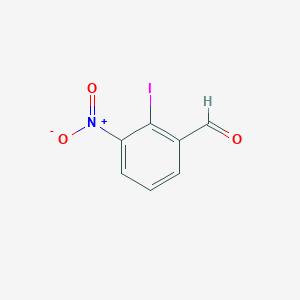

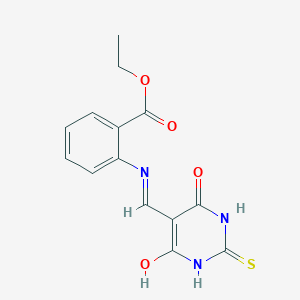

3-(3-Aminophenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Derivatives

Synthesis Methodology : Ethyl 3-(3-aminophenyl)propanoate can be synthesized using a tandem Knoevenagel condensation/alkylidene reduction. This method involves the reduction of 3-(3-nitrophenyl)propanoic acid, with stannous chloride acting as both a reducing agent and a Lewis acid, facilitating esterification (Nagel, Radau, & Link, 2011).

Derivative Creation : 3-(Phenylsulfonimidoyl)propanoate derivatives have been synthesized, with interesting conformational properties in solution. These derivatives exhibit evidence of intramolecular H-bonds, except for the proline derivative (Tye & Skinner, 2002).

Biocatalysis and Pharmaceutical Applications

Chiral Catalysis : S-3-amino-3-phenylpropionic acid (S-APA), an important pharmaceutical intermediate, can be produced using microbial biocatalysis. Methylobacterium oryzae has shown high enantioselective activity for producing S-APA, a compound used in S-dapoxetine, a treatment for premature ejaculation (Li et al., 2013).

Enantiomer Separation and Derivative Synthesis : Enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid have been synthesized and separated. This includes the transformation of free amino acid enantiomers into protected derivatives, important in pharmaceutical research (Solymár, Kanerva, & Fülöp, 2004).

Novel Material Development

- Polybenzoxazine Synthesis : Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) has been used as a renewable building block for polybenzoxazine synthesis. This method enhances reactivity and offers applications in material science due to its sustainable properties (Trejo-Machin et al., 2017).

Application in Biological Studies

- Fluorescent Biomarkers : Amphiphylic triazoanilines, synthesized from derivatives of 3-(3-aminophenyl)propanoate, have been explored as potential fluorescent biomarkers in biodiesel quality control. Their low toxicity makes them suitable for this application (Pelizaro et al., 2019).

Propriétés

IUPAC Name |

3-(3-aminophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H,11,12)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHFVSXLYOBZKD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NO2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988731 |

Source

|

| Record name | 3-(3-Aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminophenyl)propanoate | |

CAS RN |

68969-82-4 |

Source

|

| Record name | 3-(3-Aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid](/img/structure/B2654472.png)

![2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid](/img/structure/B2654473.png)

![3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2654481.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B2654485.png)

![N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2654486.png)